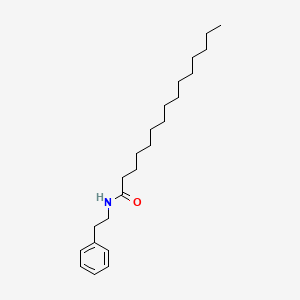
N-(2-Phenylethyl)pentadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)pentadecanamide: is a compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a pentadecanamide chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)pentadecanamide typically involves the reaction of pentadecanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions: N-(2-Phenylethyl)pentadecanamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of N-(2-phenylethyl)pentadecylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-Phenylethyl)pentadecanamide involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, modulating their activity. For example, it may act as a ligand for certain receptors, influencing signal transduction pathways. Additionally, the amide bond can participate in hydrogen bonding and other interactions, contributing to its biological effects .
類似化合物との比較
- N-(2-Phenylethyl)cinnamide
- 14-Methyl-N-(2-phenylethyl)pentadecanamide
- N-(2-Phenylethyl)stearamide
Comparison: N-(2-Phenylethyl)pentadecanamide is unique due to its specific chain length and the presence of the phenylethyl group. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity. These differences can influence its applications and effectiveness in various fields .
特性
CAS番号 |
921607-16-1 |
|---|---|
分子式 |
C23H39NO |
分子量 |
345.6 g/mol |
IUPAC名 |
N-(2-phenylethyl)pentadecanamide |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(25)24-21-20-22-17-14-13-15-18-22/h13-15,17-18H,2-12,16,19-21H2,1H3,(H,24,25) |
InChIキー |
WPLZCKLJHIHESO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
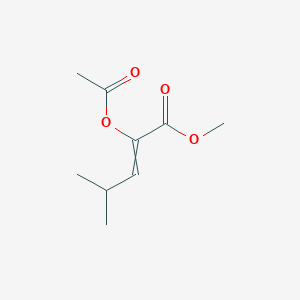
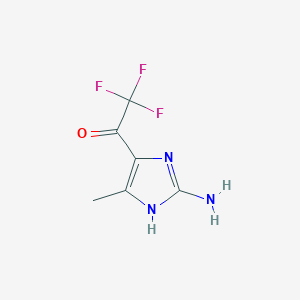
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
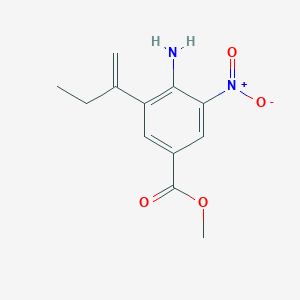
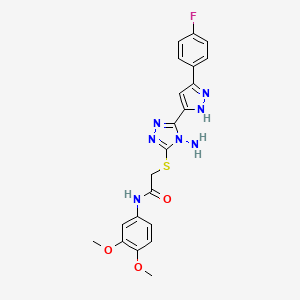
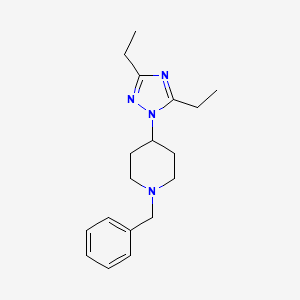
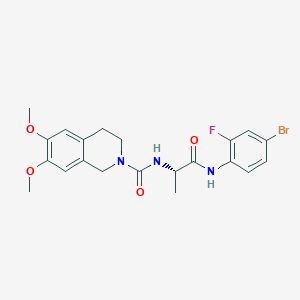
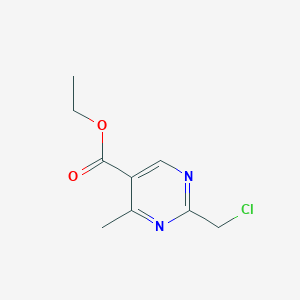
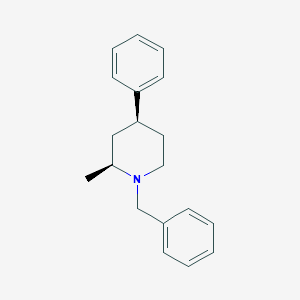
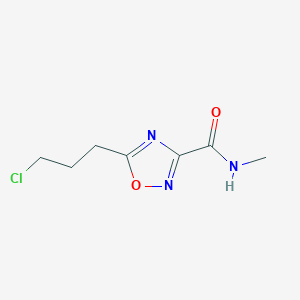
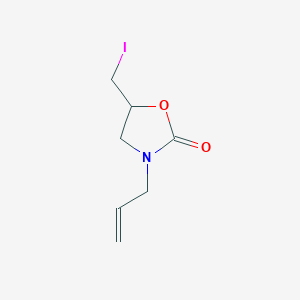
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

